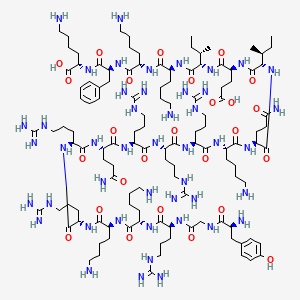

TAT-Gap19

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H212N46O26/c1-5-67(3)93(111(188)160-78(34-14-20-56-124)100(177)152-77(33-13-19-55-123)106(183)163-88(65-69-28-8-7-9-29-69)110(187)162-87(113(190)191)35-15-21-57-125)165-109(186)86(48-51-92(170)171)161-112(189)94(68(4)6-2)164-108(185)85(47-50-90(128)168)159-99(176)76(32-12-18-54-122)151-101(178)79(37-23-59-142-115(131)132)154-103(180)81(39-25-61-144-117(135)136)155-104(181)82(40-26-62-145-118(137)138)157-107(184)84(46-49-89(127)167)158-105(182)83(41-27-63-146-119(139)140)156-102(179)80(38-24-60-143-116(133)134)153-98(175)75(31-11-17-53-121)150-97(174)74(30-10-16-52-120)149-96(173)73(36-22-58-141-114(129)130)148-91(169)66-147-95(172)72(126)64-70-42-44-71(166)45-43-70/h7-9,28-29,42-45,67-68,72-88,93-94,166H,5-6,10-27,30-41,46-66,120-126H2,1-4H3,(H2,127,167)(H2,128,168)(H,147,172)(H,148,169)(H,149,173)(H,150,174)(H,151,178)(H,152,177)(H,153,175)(H,154,180)(H,155,181)(H,156,179)(H,157,184)(H,158,182)(H,159,176)(H,160,188)(H,161,189)(H,162,187)(H,163,183)(H,164,185)(H,165,186)(H,170,171)(H,190,191)(H4,129,130,141)(H4,131,132,142)(H4,133,134,143)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)/t67-,68-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNCFPIRTLVJPY-LJFAJSDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H212N46O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2703.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Function of TAT-Gap19: A Technical Guide to a Specific Connexin 43 Hemichannel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAT-Gap19 is a synthetic peptide that has emerged as a highly specific and potent tool for the investigation of connexin 43 (Cx43) hemichannel functions. Unlike many other gap junction modulators, this compound offers the unique advantage of selectively inhibiting Cx43 hemichannels without affecting the corresponding gap junction channels, thus enabling researchers to dissect the distinct physiological and pathological roles of these two channel types. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of this compound.

Core Function and Mechanism of Action

This compound is a chimeric peptide composed of two key functional domains:

-

Gap19: A nonapeptide (KQIEIKKFK) derived from the cytoplasmic loop (CL) of Cx43. This sequence is crucial for the intramolecular interaction between the C-terminus (CT) and the CL of the Cx43 protein, a conformational change that is a prerequisite for hemichannel opening.[1] By mimicking this sequence, Gap19 competitively binds to the CT of Cx43, thereby preventing the CT-CL interaction and keeping the hemichannel in a closed state.[2][3]

-

TAT: A cell-penetrating peptide derived from the HIV-1 trans-activator of transcription protein. The TAT sequence (YGRKKRRQRRR) facilitates the translocation of Gap19 across the cell membrane, allowing it to reach its intracellular target on the Cx43 protein.[4] This modification significantly enhances the peptide's efficacy and enables its use in both in vitro and in vivo studies.[5]

The specificity of this compound for Cx43 hemichannels over gap junction channels is attributed to the different conformational states of these two channel types.[2] While the CT-CL interaction is necessary for hemichannel opening, it is believed to be involved in the closure of gap junction channels.[2][3] Therefore, by preventing this interaction, this compound selectively inhibits hemichannel activity.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound inhibition of Cx43 hemichannels.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and use of this compound from various studies.

| Parameter | Value | Cell Type/Model | Reference |

| IC₅₀ | ~7 µM | Not specified | [4][6] |

| Binding Affinity (Kd) | ~2.5 µM | Not specified | [2][3] |

Table 1: In Vitro Efficacy of this compound

| Application | Concentration | Effect | Cell Type/Model | Reference |

| Inhibition of Cx43 HCs | 100-200 µM | Significant inhibition of Cx43 HCs without affecting Panx1 channels. | C6-Cx43 cells | [1] |

| Inhibition of Panx1 channels | 500 µM | ~26% reduction in NPₒ. | C6-Panx1 cells | [1] |

| Reduction of ROS production | Not Specified | Significantly reduced radiation-induced ROS. | TICAE and TIME cells | [7] |

| Reduction of cell death | Not Specified | Reduced radiation-induced apoptosis. | TICAE and TIME cells | [7] |

| Inhibition of inflammatory responses | Not Specified | Reduced radiation-induced inflammatory markers. | TICAE and TIME cells | [7] |

| Inhibition of unitary hemichannel currents | 400 µM | Inhibition of currents. | HeLa-Cx43 cells | [8] |

| Inhibition of unitary hemichannel currents | 100 µM | Inhibition of currents. | Ventricular cardiomyocytes | [8] |

Table 2: Effective Concentrations of this compound in In Vitro Experiments

| Application | Dosage | Route of Administration | Effect | Animal Model | Reference |

| Brain Penetration | 55 mg/kg | Intravenous (i.v.) | Detectable peptide in brain parenchyma after 24h. | Mice | [2][3] |

| Reduction of Myocardial Infarct Size | 25 mg/kg | Intravenous (i.v.) | Significantly reduced infarct size. | Not specified | [8] |

| Alleviation of Liver Fibrosis | Not Specified | Not Specified | Alleviated liver fibrosis. | Mice | [9] |

| Anticonvulsant Effects | Not Specified | Not Specified | Suppressed pilocarpine-induced seizures. | Rodents | [10] |

Table 3: In Vivo Applications and Efficacy of this compound

Experimental Protocols

Detailed methodologies for key experiments used to characterize the function of this compound are provided below.

Dye Uptake Assay for Hemichannel Activity

This assay measures the influx of a fluorescent dye, such as ethidium bromide (EtBr) or Lucifer Yellow, through open hemichannels.

Methodology:

-

Cell Culture: Plate cells (e.g., astrocytes, HeLa cells expressing Cx43) on glass coverslips and culture until they reach the desired confluency.

-

Pre-incubation: Wash the cells with a physiological saline solution (e.g., Hank's Balanced Salt Solution - HBSS). To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of the peptide for a specified time (e.g., 30 minutes).

-

Induction of Hemichannel Opening: To open Cx43 hemichannels, replace the normal saline with a low-calcium or calcium-free solution.

-

Dye Loading: Add the fluorescent dye (e.g., 5 µM ethidium bromide) to the low-calcium solution and incubate for a defined period (e.g., 5-10 minutes).

-

Wash and Imaging: Wash the cells with a calcium-containing solution to close the hemichannels and remove the extracellular dye.

-

Data Acquisition and Analysis: Acquire fluorescent images using a fluorescence microscope. Quantify the fluorescence intensity within individual cells. A reduction in fluorescence intensity in this compound-treated cells compared to control cells indicates inhibition of hemichannel-mediated dye uptake.

Experimental Workflow for Dye Uptake Assay

Caption: Workflow for assessing hemichannel activity using a dye uptake assay.

ATP Release Assay

This method quantifies the release of ATP from cells, a key signaling molecule that can pass through open Cx43 hemichannels.

Methodology:

-

Cell Culture: Grow cells to confluency in a multi-well plate.

-

Pre-treatment: Treat the cells with this compound or a vehicle control for the desired duration.

-

Stimulation: Induce hemichannel opening using a relevant stimulus (e.g., mechanical stimulation, exposure to inflammatory mediators, or low-calcium conditions).

-

Sample Collection: Collect the extracellular medium at specific time points after stimulation.

-

ATP Quantification: Measure the ATP concentration in the collected samples using a luciferin-luciferase-based bioluminescence assay. Commercially available ATP assay kits are commonly used for this purpose.

-

Data Analysis: Compare the amount of ATP released from this compound-treated cells to that from control cells. A decrease in ATP release indicates inhibition of hemichannel function.

Electrophysiological Recording of Hemichannel Currents

Patch-clamp electrophysiology provides a direct measure of hemichannel activity by recording the ionic currents flowing through these channels.

Methodology:

-

Cell Preparation: Prepare cells for patch-clamp recording. This may involve enzymatic dissociation for primary cells or using cultured cell lines.

-

Recording Configuration: Establish a whole-cell patch-clamp configuration on a single cell.

-

Solution Exchange: Perfuse the cell with an external solution designed to promote hemichannel opening (e.g., low divalent cation concentration). The internal pipette solution should have a physiological ionic composition.

-

Voltage Protocol: Apply a voltage-step protocol to elicit hemichannel currents. Cx43 hemichannels typically open at positive membrane potentials.

-

This compound Application: Apply this compound to the bath or include it in the pipette solution to assess its effect on hemichannel currents.

-

Data Acquisition and Analysis: Record the currents and analyze key parameters such as current amplitude, single-channel conductance, and open probability. A reduction in these parameters in the presence of this compound confirms its inhibitory action.

Conclusion

This compound is an invaluable tool for researchers investigating the roles of Cx43 hemichannels in health and disease. Its high specificity for Cx43 hemichannels over gap junctions allows for the unambiguous delineation of their respective functions. The data and protocols presented in this guide provide a comprehensive resource for the effective application of this compound in a variety of experimental settings, from basic cell biology to preclinical drug development. As our understanding of the diverse roles of connexin hemichannels continues to expand, the utility of specific inhibitors like this compound will undoubtedly grow in importance.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Connexin Hemichannels: Methods for Dye Uptake and Leakage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rupress.org [rupress.org]

- 6. This compound | Gap Channel Blockers: R&D Systems [rndsystems.com]

- 7. Dye-uptake Experiment through Connexin Hemichannels [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Circadian Regulation of ATP Release in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophysiology of Single and Aggregate Cx43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]

TAT-Gap19: A Technical Guide to a Selective Connexin 43 Hemichannel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of TAT-Gap19, a specific inhibitor of Connexin 43 (Cx43) hemichannels. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways to support its use in research and drug development.

Introduction: The Discovery of a Selective Tool

Connexin 43 (Cx43) is a ubiquitously expressed protein that forms two types of channels: gap junction channels, which facilitate direct intercellular communication, and hemichannels, which provide a conduit for exchange between the cytoplasm and the extracellular space.[1][2] While gap junctions are crucial for physiological coordination, the opening of hemichannels is often associated with pathological conditions. The challenge for researchers has been to selectively inhibit hemichannels without disrupting essential gap junction communication.

Gap19, a nonapeptide with the sequence KQIEIKKFK, was identified as a mimetic peptide derived from the cytoplasmic loop of Cx43.[3][4] Its mechanism of action involves binding to the C-terminal tail of Cx43, which is a crucial interaction for hemichannel opening but not for the maintenance of gap junctions.[3][5] To enhance its cellular uptake and in vivo efficacy, Gap19 was conjugated to the cell-penetrating transactivator of transcription (TAT) peptide from HIV, creating this compound (YGRKKRRQRRR-KQIEIKKFK).[3][6] This modification significantly increases its membrane permeability, allowing for effective intracellular delivery and potent, selective inhibition of Cx43 hemichannels.[3][5]

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the molecular machinery of Cx43 hemichannel opening. The peptide enters the cell, facilitated by the TAT sequence, and intracellularly binds to the C-terminal tail of Cx43.[2][5] This binding disrupts the interaction between the cytoplasmic loop and the C-terminal tail, a conformational change necessary for hemichannel opening.[3] Consequently, this compound effectively blocks the pathological release of molecules like ATP and D-serine, and the influx of ions such as Ca2+, without affecting the intercellular passage of molecules through gap junctions.[5][7] This selectivity makes this compound a valuable tool for dissecting the specific roles of Cx43 hemichannels in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency and application in various experimental settings.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Cell/System | Reference |

| IC50 | ~7 µM | C6 cells | [3][6][8] |

| Half-maximal inhibition (glutamate-triggered ATP release) | ~142 µM | Astrocyte cultures | [2] |

| Half-maximal inhibition (zero extracellular Ca2+) | ~250 µM | Brain slices | [2] |

Table 2: In Vivo Administration and Efficacy

| Administration Route | Dosage | Animal Model | Observed Effect | Reference |

| Intravenous (tail vein) | 55 mg/kg | Mice | Detection in brain parenchyma after 24 hours | [2][3][9][10] |

| Intraperitoneal | 1 mg/kg/day (osmotic pump) | Mice (liver fibrosis model) | Decreased collagen deposition | [9][10] |

| Intraperitoneal | 25 mg/kg | Mice (stroke model) | Neuroprotection | [11][12] |

| Intracerebroventricular | 300 µg/kg | Mice (stroke model) | Reduced infarct volume and neurological deficits | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Dye Uptake Assay for Hemichannel Activity

This assay measures the influx of a fluorescent dye into cells, which is indicative of open hemichannels.

-

Cell Seeding: Plate cells (e.g., TICAE or TIME endothelial cells) in a 24-well plate at a density of 1.5 x 10^5 cells/well. Allow cells to reach 100% confluence (approximately 3 days).[5]

-

Treatment: 30 minutes prior to inducing hemichannel opening (e.g., by X-ray exposure), replace the medium with fresh medium with or without 100 µM this compound.[5]

-

Dye Incubation: At the desired time point post-stimulation (e.g., 6 and 72 hours), wash the cells twice with HBSS supplemented with 25 mM HEPES. Subsequently, incubate the cells with 200 µM dextran fluorescein (10 kDa) dissolved in HBSS-HEPES.[5]

-

Analysis: After incubation, wash the cells to remove excess dye and quantify the intracellular fluorescence using a fluorescence microscope or plate reader. A reduction in fluorescence in this compound-treated cells indicates inhibition of hemichannel-mediated dye uptake.

Cytokine Detection Assay

This protocol is used to measure the release of inflammatory cytokines from cells.

-

Cell Seeding: Seed cells (e.g., TICAE and TIME cells) in a 6-well plate at a density of 2.5 x 10^5 cells/well and grow to 100% confluence.[5]

-

Treatment: 30 minutes before stimulation (e.g., X-ray exposure), refresh the medium with or without 100 µM this compound.[5]

-

Supernatant Collection: Collect the cell culture supernatant at various time points post-stimulation (e.g., 24, 48, 72 hours, and 7 days). For longer time points, the medium should be changed, with fresh this compound added to the treatment group.[5]

-

Analysis: Analyze the collected supernatant for the concentration of specific cytokines (e.g., IL-6, IL-8, MCP-1) using standard techniques such as ELISA or multiplex bead-based assays.

In Vivo Administration and Brain Penetration Analysis

This protocol describes the systemic administration of this compound and subsequent detection in the brain.

-

Administration: For intravenous administration, inject 55 mg/kg of this compound via the tail vein of the animal (e.g., C57Bl6 male mice).[2][3]

-

Tissue Collection: 24 hours post-injection, deeply anesthetize the animal and transcardially perfuse with PBS followed by a fixative (e.g., 4% paraformaldehyde).[3] Remove the brain and snap-freeze it in liquid nitrogen-cooled isopentane.[3]

-

Immunohistochemistry:

-

Cryostat-section the brain into 25 µm thick coronal sections and mount them on microscope slides.[3]

-

Fix the sections with 4% paraformaldehyde.[3]

-

Permeabilize the tissue with 0.2% Triton X-100 in PBS.[3]

-

Block non-specific binding with 10% normal goat serum in PBS containing 0.05% Triton X-100.[3]

-

Incubate overnight at 4°C with a primary antibody against the TAT sequence (e.g., 1:50 dilution).[3]

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa 488-conjugated anti-mouse IgG, 1:200 dilution).[3]

-

Counterstain nuclei with DAPI.[3]

-

-

Analysis: Acquire images using a fluorescence microscope. The presence of the fluorescent signal in the brain parenchyma indicates that this compound has crossed the blood-brain barrier.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Caption: Mechanism of this compound action on Cx43 hemichannels.

Caption: Workflow for assessing this compound brain penetration.

Caption: Downstream effects of Cx43 hemichannel opening and this compound inhibition.

References

- 1. The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes [frontiersin.org]

- 4. Cx43 Hemichannel and Panx1 Channel Modulation by Gap19 and 10Panx1 Peptides [mdpi.com]

- 5. Connexin43 Hemichannel Targeting With this compound Alleviates Radiation-Induced Endothelial Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Gap Channels | Tocris Bioscience [tocris.com]

- 7. researchgate.net [researchgate.net]

- 8. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. gap-26.com [gap-26.com]

- 12. gap-26.com [gap-26.com]

TAT-Gap19 Peptide: A Technical Guide to Sequence, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAT-Gap19 is a synthetic mimetic peptide that has garnered significant attention in cellular biology and drug development for its specific inhibition of Connexin43 (Cx43) hemichannels. Unlike non-specific gap junction blockers, this compound offers a targeted approach to studying and potentially treating pathologies associated with aberrant hemichannel activity, without disrupting essential gap junctional intercellular communication.[1][2][3] This technical guide provides a comprehensive overview of the this compound peptide, including its sequence, structure, mechanism of action, and detailed experimental protocols for its application.

Peptide Sequence and Physicochemical Properties

The this compound peptide is a chimeric molecule composed of two key domains: the N-terminal transactivator of transcription (TAT) sequence derived from the HIV-1 virus, and the Gap19 sequence, which corresponds to a portion of the cytoplasmic loop of Cx43.[4][5] The TAT sequence facilitates the peptide's translocation across the plasma membrane, enhancing its intracellular bioavailability.[4][6]

A summary of the physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | YGRKKRRQRRRKQIEIKKFK | [1][4] |

| Molecular Weight | 2703.28 g/mol | [4] |

| Molecular Formula | C119H212N46O26 | [4] |

| Purity | ≥95% (typically analyzed by HPLC) | [4] |

| Solubility | Soluble in water (up to 1 mg/ml) | [4] |

| Storage | Store at -20°C for long-term stability. | [4] |

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the molecular machinery of Cx43 hemichannel opening. The Gap19 portion of the peptide binds directly to the C-terminal tail of the Cx43 protein.[6] This binding event prevents the crucial intramolecular interaction between the cytoplasmic loop (CL) and the C-terminal (CT) tail of Cx43, a conformational change that is essential for hemichannel opening.[5][6] Importantly, this mechanism of action does not interfere with the function of fully assembled gap junction channels, ensuring the preservation of direct cell-to-cell communication.[1][2][3]

The specificity of this compound for Cx43 hemichannels over other channels, such as those formed by Pannexin-1, makes it a valuable tool for dissecting the specific roles of Cx43 hemichannels in various physiological and pathological processes.[4]

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity and application of this compound from various studies.

| Parameter | Value | Cell/System Type | Reference |

| IC50 for Cx43 Hemichannel Blockade | ~7 µM | C6 glioma cells | [4][5] |

| In vivo Dosage (Intravenous) | 55 mg/kg | Mice | [1][7] |

| In vivo Dosage (Intraperitoneal) | 25 mg/kg | Mice | [8] |

| In vivo Dosage (Intracerebroventricular) | 300 µg/kg | Mice | [8] |

| In vitro Concentration Range | 10 - 200 µM | Various cell lines | [8][9] |

| Binding Affinity (Kd) of Gap19 to Cx43 CT | ~2.5 µM | In vitro | [7] |

Detailed Experimental Protocols

In Vitro Inhibition of Cx43 Hemichannel Activity (Dye Uptake Assay)

This protocol is a common method to assess the permeability of hemichannels in cultured cells.

1. Cell Culture:

-

Plate cells of interest (e.g., primary astrocytes, HeLa cells overexpressing Cx43) in a 24-well plate and grow to confluence.[6]

2. Pre-incubation with this compound:

-

Prepare a stock solution of this compound in sterile water or cell culture medium.

-

Thirty minutes prior to the assay, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 10-100 µM) or a vehicle control.[6]

3. Dye Loading:

-

Prepare a solution of a fluorescent dye that can be taken up through open hemichannels (e.g., 200 µM Dextran-Fluorescein, 10 kDa) in a buffered salt solution (e.g., HBSS with 25 mM HEPES).[6]

-

Wash the cells twice with the buffered salt solution.

-

Incubate the cells with the dye solution for a specified period (e.g., 15-30 minutes) at 37°C.

4. Quantification:

-

Wash the cells thoroughly with the buffered salt solution to remove extracellular dye.

-

Lyse the cells and measure the intracellular fluorescence using a plate reader.

-

Alternatively, visualize and quantify dye uptake using fluorescence microscopy.

5. Data Analysis:

-

Compare the fluorescence intensity of this compound-treated cells to control cells to determine the extent of hemichannel inhibition.

In Vivo Administration of this compound

This protocol provides a general guideline for the systemic administration of this compound in a mouse model.

1. Peptide Preparation:

-

Dissolve this compound in sterile saline to the desired concentration. For intravenous injection, a concentration suitable for delivering 55 mg/kg is often used.[1][7] For intraperitoneal injection, a dose of 25 mg/kg has been reported to be effective.[8]

2. Animal Model:

-

Utilize the appropriate mouse model for the pathology under investigation (e.g., stroke model, seizure model).[10] All animal procedures must be approved by the relevant institutional animal care and use committee.

3. Administration:

-

Intravenous (IV) Injection: Administer the prepared this compound solution via the tail vein. A single injection can result in detectable levels of the peptide in the brain within 24 hours.[7]

-

Intraperitoneal (IP) Injection: Inject the this compound solution into the peritoneal cavity. This route is often used for repeated dosing.

-

Osmotic Pump: For continuous delivery over an extended period (e.g., two weeks), an osmotic pump can be implanted in the peritoneal cavity to deliver a steady dose (e.g., 1 mg/kg/day).[1]

4. Post-administration Analysis:

-

At the desired time points, collect tissues for analysis (e.g., brain, liver).

-

Assess the therapeutic effects of this compound using relevant outcome measures (e.g., infarct volume, seizure frequency, inflammatory markers).

-

Peptide distribution can be tracked in tissues using immunohistochemistry targeting the TAT sequence.[7]

Conclusion

This compound is a highly specific and potent inhibitor of Cx43 hemichannels, offering a valuable tool for investigating the role of these channels in health and disease. Its ability to be delivered both in vitro and in vivo makes it a versatile reagent for a wide range of experimental applications. The detailed information and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug development endeavors. As with any experimental tool, careful consideration of dosage, timing, and appropriate controls, such as a scrambled peptide or a non-functional variant like this compound(I130A), is crucial for obtaining robust and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound TFA|CAS |DC Chemicals [dcchemicals.com]

- 4. This compound | Gap Channel Blockers: R&D Systems [rndsystems.com]

- 5. Frontiers | The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes [frontiersin.org]

- 6. Connexin43 Hemichannel Targeting With this compound Alleviates Radiation-Induced Endothelial Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gap-26.com [gap-26.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The TAT Peptide: A Key to Unlocking Intracellular Targets in TAT-Gap19

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The TAT-Gap19 peptide has emerged as a powerful research tool and a potential therapeutic agent due to its unique ability to selectively inhibit Connexin 43 (Cx43) hemichannels. This guide provides a comprehensive overview of the core components of this compound, with a particular focus on the role of the Trans-Activator of Transcription (TAT) peptide in enabling the intracellular delivery and function of Gap19. We will delve into the mechanism of action, present key quantitative data, and provide detailed experimental protocols and signaling pathway diagrams to facilitate its application in research and drug development.

The Core Components: TAT and Gap19

This compound is a chimeric peptide constructed from two distinct functional domains: the TAT peptide, which acts as a cell-penetrating vehicle, and the Gap19 peptide, which is the active inhibitor of Cx43 hemichannels.

The TAT Peptide: A Gateway into the Cell

The TAT peptide is a short, basic peptide derived from the Trans-Activator of Transcription protein of the Human Immunodeficiency Virus (HIV).[1][2] Its remarkable ability to traverse cellular membranes has made it a widely used tool for delivering a variety of cargo molecules, including peptides, proteins, and nanoparticles, into cells.[1][3][4] The most commonly used TAT peptide sequence is an 11-amino acid fragment, YGRKKRRQRRR.[3][5]

The precise mechanism of TAT-mediated cell entry is still a subject of investigation, with evidence supporting both direct translocation across the plasma membrane and endocytosis.[1][4] The highly cationic nature of the peptide, rich in arginine and lysine residues, is crucial for its interaction with the negatively charged cell surface and subsequent internalization.[3][6]

Gap19: A Selective Inhibitor of Cx43 Hemichannels

Gap19 is a nonapeptide with the sequence KQIEIKKFK, which mimics a region within the cytoplasmic loop of Connexin 43 (Cx43).[7][8][9] Cx43 is a protein that forms two types of channels: gap junction channels, which allow direct communication between adjacent cells, and hemichannels, which provide a conduit between the cytoplasm and the extracellular environment.[10][11]

Gap19 is highly specific for Cx43 hemichannels.[7][9] It functions by binding to the C-terminal tail of Cx43, thereby preventing an essential intramolecular interaction between the C-terminus and the cytoplasmic loop that is required for hemichannel opening.[7][10][12] Crucially, this inhibitory action does not affect the function of gap junction channels or other channel types like Pannexin-1 (Panx1) channels.[7][9]

This compound: Synergistic Action for Enhanced Efficacy

By conjugating the TAT peptide to Gap19, the resulting this compound peptide can efficiently penetrate the cell membrane and deliver the inhibitory Gap19 to its intracellular target on Cx43.[10][13] This targeted delivery significantly enhances the potency of Gap19. For instance, the concentration required for half-maximal inhibition (IC50) of Cx43 hemichannels is reduced by approximately 5- to 7-fold when Gap19 is fused to TAT.[12][13] Furthermore, this compound has been shown to cross the blood-brain barrier, making it a valuable tool for in vivo studies of neurological processes.[10][13][14]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy and properties of Gap19 and this compound.

| Peptide | Parameter | Value | Cell/System | Reference |

| Gap19 | IC50 (ATP Release) | 142 µM | Cultured cortical astrocytes | [15] |

| Gap19 | IC50 (Hemichannel Currents) | ~6.5 µM | Intracellular application | [16] |

| Gap19 | Kd (Binding to Cx43 CT) | ~2.5 µM | Surface Plasmon Resonance | [10][16] |

| This compound | IC50 (Hemichannel Inhibition) | ~7 µM | C6 cells | [13][17][18] |

Table 1: In Vitro Efficacy of Gap19 and this compound

| Peptide | Dose | Administration Route | Animal Model | Observed Effect | Reference |

| This compound | 55 mg/kg | Intravenous (i.v.) | C57Bl6 mice | Detectable in brain after 24h | [10][14] |

| This compound | 1 mg/kg/day | Intraperitoneal (i.p.) osmotic pump | Mice with liver fibrosis | Decreased collagen deposition | [14][19] |

| Gap19 | 300 µg/kg | Intracerebroventricular (i.c.v.) | Mouse model of MCAO | Reduced infarct volume | [15][20] |

| This compound | 25 mg/kg | Intraperitoneal (i.p.) | Mouse model of MCAO | Neuroprotection | [15][20] |

Table 2: In Vivo Administration and Efficacy of this compound

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Cx43 hemichannels and typical experimental workflows for studying the effects of this compound.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound inhibition of Cx43 hemichannels.

Experimental Workflow for In Vitro Hemichannel Activity Assay

Caption: Workflow for assessing this compound efficacy in vitro.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Cell Culture

Primary astrocyte cultures can be prepared from the cortex of newborn (1-2 days old) mice.[10][13] Cells are seeded into appropriate culture dishes and maintained in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

ATP Release Assay

-

Cell Seeding: Seed astrocytes in 24-well plates and grow to confluence.

-

Pre-incubation: Replace the culture medium with a saline solution (e.g., HBSS) and pre-incubate the cells with different concentrations of this compound or a vehicle control for 30 minutes at 37°C.[13]

-

Stimulation: Induce hemichannel opening by adding a stimulus such as glutamate (100 µM) for 15 minutes.[13]

-

Sample Collection: Collect the supernatant from each well.

-

ATP Measurement: Measure the ATP concentration in the supernatant using a luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions. Luminescence is typically measured using a luminometer.

-

Data Analysis: Normalize the ATP release to the control condition and plot the concentration-response curve to determine the IC50 value.

Dye Uptake Assay (Ethidium Bromide)

-

Cell Seeding and Treatment: Culture astrocytes to confluence on glass coverslips. Treat the cells with pro-inflammatory cytokines (e.g., TNF-α and IL-1β, 10 ng/ml each) for 3 hours to induce Cx43 hemichannel expression and activity.[13]

-

Pre-incubation: Pre-incubate the cells with this compound or vehicle control for 30 minutes.

-

Dye Incubation: Add a solution containing a low concentration of a membrane-impermeant fluorescent dye, such as ethidium bromide (Etd+), to the cells and incubate for a specified period (e.g., 5-10 minutes).

-

Washing: Wash the cells thoroughly with saline solution to remove extracellular dye.

-

Imaging: Fix the cells and mount the coverslips on microscope slides. Acquire fluorescence images using a fluorescence microscope.

-

Quantification: Quantify the fluorescence intensity within the cells using image analysis software. A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates inhibition of hemichannel-mediated dye uptake.

In Vivo Administration of this compound

-

Peptide Preparation: Dissolve this compound in a sterile vehicle such as phosphate-buffered saline (PBS) or saline.

-

Animal Models: Utilize appropriate animal models for the disease under investigation (e.g., middle cerebral artery occlusion for stroke). All animal procedures should be approved by the relevant institutional animal care and use committee.[10][13]

-

Administration:

-

Intravenous (i.v.) injection: For systemic delivery, inject this compound via the tail vein. A dose of 55 mg/kg has been shown to result in detectable peptide in the brain.[10][14]

-

Intraperitoneal (i.p.) injection: For less invasive systemic administration, inject this compound into the peritoneal cavity. Doses around 25 mg/kg have been used for neuroprotection studies.[15]

-

Intracerebroventricular (i.c.v.) injection: For direct delivery to the central nervous system, stereotactically inject this compound into the cerebral ventricles.

-

-

Post-administration Analysis: At the desired time points after administration, collect tissues for analysis, such as immunohistochemistry to detect the peptide, or functional assays to assess the therapeutic effect.

Conclusion

The TAT peptide is an indispensable component of this compound, enabling the specific and potent inhibition of Cx43 hemichannels by facilitating the intracellular delivery of Gap19. This in-depth guide provides the necessary technical information, including quantitative data, signaling pathway diagrams, and detailed experimental protocols, to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their studies. The unique properties of this compound make it a valuable tool for dissecting the roles of Cx43 hemichannels in health and disease and for exploring novel therapeutic strategies targeting these channels.

References

- 1. lifetein.com [lifetein.com]

- 2. genscript.com [genscript.com]

- 3. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tat peptide-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tat(48-60) peptide amino acid sequence is not unique in its cell penetrating properties and cell-surface glycosaminoglycans inhibit its cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Gap19 | Gap Channel Blockers: R&D Systems [rndsystems.com]

- 10. Frontiers | The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes [frontiersin.org]

- 11. The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Connexin43 Hemichannel Targeting With this compound Alleviates Radiation-Induced Endothelial Cell Damage [frontiersin.org]

- 13. The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. apexbt.com [apexbt.com]

- 16. Selective inhibition of Cx43 hemichannels by Gap19 and its impact on myocardial ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | Gap Channels | Tocris Bioscience [tocris.com]

- 18. rndsystems.com [rndsystems.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. gap-26.com [gap-26.com]

Methodological & Application

Application Notes and Protocols for TAT-Gap19 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAT-Gap19 is a cell-permeable peptide that acts as a specific and potent inhibitor of Connexin 43 (Cx43) hemichannels. It is a valuable tool for investigating the physiological and pathological roles of these channels in various cellular processes. Unlike many other gap junction blockers, this compound selectively targets hemichannels without significantly affecting gap junctional intercellular communication.[1][2][3][4] The peptide is composed of the Gap19 sequence, which corresponds to a region on the cytoplasmic loop of Cx43, linked to the HIV-derived transactivator of transcription (TAT) sequence. This TAT motif facilitates its efficient translocation across the plasma membrane, allowing it to reach its intracellular target on the C-terminal tail of Cx43.[3][5]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on hemichannel activity and overall cell health.

Mechanism of Action

This compound functions by binding to the C-terminal tail of Cx43, which prevents the intramolecular interaction between the cytoplasmic loop (CL) and the C-terminal (CT) tail. This CL-CT interaction is essential for the opening of Cx43 hemichannels. By disrupting this interaction, this compound effectively blocks the channel's permeability to ions and small molecules, such as ATP and glutamate.[4][5]

Signaling Pathway of Connexin 43 Hemichannel Modulation

Caption: Mechanism of this compound inhibition of Cx43 hemichannels.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in cell culture, compiled from various studies.

Table 1: Inhibitory Concentrations of this compound

| Parameter | Value | Cell Type | Reference |

| IC₅₀ (Cx43 Hemichannel Inhibition) | ~7 µM | C6 glioma cells | [6] |

| Effective Concentration Range | 20 µM - 500 µM | Various cell types | [7][8] |

| Half-maximal inhibition (unitary Cx43 hemichannel currents) | ~6.5 µM | Not specified | [6] |

Table 2: Experimental Conditions and Observed Effects

| Cell Type | This compound Concentration | Incubation Time | Assay | Observed Effect | Reference |

| Primary rat hepatocytes | 20 µM | 30 minutes | ATP Release Assay | Significant decrease in ATP release | [8] |

| Human Coronary Artery Endothelial Cells (TICAE) | 100 µM | 30 minutes pre-treatment | ROS Production Assay | Significantly reduced radiation-induced ROS production | [5] |

| Human Microvascular Endothelial Cells (TIME) | 100 µM | 30 minutes pre-treatment | Dye Uptake Assay | Blocked radiation-induced dye uptake | [5] |

| Astrocytes | 344 µM - 688 µM | 30 minutes | Scrape-loading dye transfer | No effect on gap junctional communication | [9] |

| C6 glioma cells | 200 µM | Not specified | ATP Release Assay | Inhibition of Ca²⁺-triggered ATP release | [10] |

Experimental Protocols

General Guidelines for Reconstitution and Storage

-

Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS to a stock concentration of 1-10 mM. Gently vortex to dissolve. For difficult-to-dissolve peptides, brief sonication may be helpful.[1]

-

Storage: Store the lyophilized peptide at -20°C. After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Experimental Workflow for Assessing this compound Activity

Caption: A typical experimental workflow for studying this compound effects.

Protocol 1: Dye Uptake Assay for Hemichannel Activity

This assay measures the influx of a fluorescent dye, which is normally membrane-impermeant, through open hemichannels. Inhibition of dye uptake by this compound indicates a blockage of hemichannel activity.

Materials:

-

Cells expressing Cx43

-

Culture medium

-

This compound stock solution

-

Fluorescent dye (e.g., Ethidium Bromide, Propidium Iodide, DAPI, or Dextran-Fluorescein)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Stimulus to open hemichannels (e.g., low calcium medium, mechanical stimulation)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 24-well plate or chamber slides) and culture until they reach the desired confluency.

-

Pre-incubation with this compound:

-

Aspirate the culture medium.

-

Add fresh medium containing the desired concentration of this compound (e.g., 100 µM).

-

Incubate for 30 minutes to 1 hour at 37°C.

-

Include a vehicle control (medium without this compound).

-

-

Hemichannel Opening and Dye Loading:

-

Prepare a solution of the fluorescent dye in a buffer that will stimulate hemichannel opening (e.g., HBSS with low Ca²⁺). A typical dye concentration is 5 µM for DAPI.

-

Wash the cells twice with the buffer used for dye loading.

-

Add the dye-containing buffer to the cells and incubate for 5-15 minutes at 37°C.

-

-

Washing and Imaging:

-

Wash the cells three times with buffer to remove extracellular dye.

-

Acquire images using a fluorescence microscope or measure fluorescence intensity with a plate reader.

-

-

Data Analysis: Quantify the fluorescence intensity of the cells. A significant reduction in fluorescence in this compound-treated cells compared to the control indicates inhibition of hemichannel-mediated dye uptake.

Protocol 2: ATP Release Assay

This protocol measures the release of ATP from cells into the extracellular medium, a process often mediated by Cx43 hemichannels.

Materials:

-

Cells expressing Cx43

-

Culture medium

-

This compound stock solution

-

Stimulus to induce ATP release (e.g., divalent ion-free medium, mechanical stress)

-

ATP bioluminescence assay kit (e.g., luciferase/luciferin-based)

-

Luminometer

Procedure:

-

Cell Seeding: Plate cells in a 96-well white opaque plate suitable for luminescence assays and culture to confluency.

-

Pre-incubation with this compound:

-

Replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 20 µM).

-

Incubate for 30 minutes at 37°C. Include a vehicle control.

-

-

Stimulation of ATP Release:

-

Carefully remove the medium and replace it with a solution that triggers ATP release (e.g., divalent ion-free medium).

-

Incubate for 5-15 minutes at 37°C.

-

-

Measurement of Extracellular ATP:

-

Collect a sample of the extracellular medium.

-

Follow the manufacturer's instructions for the ATP bioluminescence assay kit to measure the ATP concentration in the collected samples. This typically involves adding a reagent containing luciferase and luciferin and measuring the resulting luminescence with a luminometer.

-

-

Data Analysis: Compare the luminescence readings from this compound-treated and control cells. A decrease in luminescence indicates inhibition of ATP release.

Protocol 3: Cell Viability Assay

It is crucial to assess whether the observed effects of this compound are due to specific hemichannel inhibition or general cytotoxicity. Standard cell viability assays can be used for this purpose.

Materials:

-

Cells in culture

-

This compound stock solution

-

Cell viability reagent (e.g., MTT, MTS, or resazurin)

-

Spectrophotometer or fluorometer

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density.

-

Treatment with this compound:

-

Add various concentrations of this compound to the culture medium. Include a vehicle control and a positive control for cytotoxicity.

-

Incubate for a period relevant to your primary experiment (e.g., 24-48 hours).

-

-

Cell Viability Measurement:

-

Follow the protocol for the chosen cell viability assay. For an MTT assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. No significant decrease in viability at the effective concentrations used in functional assays confirms that this compound is not cytotoxic under those conditions.

Conclusion

This compound is a powerful and specific tool for studying the roles of Connexin 43 hemichannels. By following these detailed protocols, researchers can effectively utilize this peptide to investigate a wide range of cellular phenomena, from signaling and inflammation to cell death and survival, with confidence in the specificity of their findings. It is always recommended to include appropriate controls, such as a scrambled or inactive peptide (e.g., this compound(I130A)), to further validate the specificity of the observed effects.[10]

References

- 1. Connexin43 and the intercellular signaling network regulating skeletal remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cx43 and Associated Cell Signaling Pathways Regulate Tunneling Nanotubes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Connexin43 Hemichannel Targeting With this compound Alleviates Radiation-Induced Endothelial Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cx43 Hemichannel and Panx1 Channel Modulation by Gap19 and 10Panx1 Peptides [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of TAT-Gap19

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAT-Gap19 is a cell-permeable mimetic peptide that acts as a specific inhibitor of connexin 43 (Cx43) hemichannels.[1] Unlike other gap junction blockers, this compound does not affect gap junction channels or Pannexin-1 (Panx1) channels, making it a highly specific tool for studying the roles of Cx43 hemichannels in various physiological and pathological processes.[2][3] The peptide is composed of the Gap19 sequence derived from the cytoplasmic loop of Cx43, fused to a Trans-Activator of Transcription (TAT) protein transduction domain from HIV, which facilitates its entry into cells and allows it to cross the blood-brain barrier.[4][5] These characteristics make this compound a valuable agent for in vivo studies investigating the therapeutic potential of targeting Cx43 hemichannels in a range of diseases, including neurological disorders and liver fibrosis.[1][6]

Data Presentation

Table 1: Summary of In Vivo Administration Protocols for this compound in Mice

| Route of Administration | Dosage | Vehicle | Animal Model | Purpose of Study | Reference |

| Intracarotid Injection | 45 mg/kg | Saline | 4-month-old C57Bl/6 male mice | Acute brain delivery and localization | [4] |

| Intravenous (Tail Vein) Injection | 55 mg/kg | Saline | 4-month-old C57Bl/6 male mice | Brain penetration and retention study | [4][7] |

| Intraperitoneal (i.p.) Osmotic Pump | 1 mg/kg/day | Saline | Balb/c mice with thioacetamide-induced liver fibrosis | Chronic administration to alleviate liver fibrosis | [6][8] |

| Intraperitoneal (i.p.) Injection | 25 mg/kg | Saline or DMSO | Mouse model of middle cerebral artery occlusion (stroke) | Neuroprotection study | [9] |

| Intracerebroventricular (ICV) Injection | 300 µg/kg | Saline or DMSO | Mouse model of middle cerebral artery occlusion (stroke) | Direct brain administration for neuroprotection | [9] |

Table 2: Summary of Experimental Models Used with this compound Administration

| Experimental Model | Inducing Agent | Species/Strain | Key Pathological Features | Effect of this compound | Reference |

| Liver Fibrosis | Thioacetamide (TAA) | Balb/c mice | Collagen deposition, increased α-SMA-positive cells | Decreased collagen deposition and α-SMA-positive cells | [6][8] |

| Seizures | Pilocarpine | Rodents | Increased D-serine levels, seizure activity | Suppressed seizures and D-serine levels | [10][11][12] |

| Cerebral Ischemia/Reperfusion | Middle Cerebral Artery Occlusion (MCAO) | ICR mice | Infarct volume, neuronal damage, neurological deficits | Alleviated infarct volume and neuronal damage, improved neurological deficits | [1] |

| Radiation-Induced Endothelial Damage | X-ray Irradiation | Human Coronary Artery/Microvascular Endothelial Cells (in vitro) | Oxidative stress, cell death, inflammation, senescence | Reduced oxidative stress, cell death, inflammation, and senescence | [13] |

Experimental Protocols

Protocol 1: Administration of this compound via Intravenous (Tail Vein) Injection in Mice

Objective: To achieve systemic delivery of this compound, enabling it to reach various organs, including the brain.[4]

Materials:

-

This compound peptide

-

Sterile, pyrogen-free saline

-

Mouse restrainer

-

Heat lamp (optional, for vasodilation)

-

27-30 gauge needles and 1 mL syringes

-

70% ethanol wipes

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration (e.g., to achieve a final dose of 55 mg/kg in a typical injection volume of 100-200 µL). Ensure the solution is clear and free of particulates.

-

Animal Preparation:

-

Place the mouse in a restrainer, allowing the tail to be accessible.

-

To facilitate visualization of the tail veins, warm the tail using a heat lamp for a few minutes or by immersing it in warm water.[14] Be cautious to avoid overheating the animal.

-

Wipe the tail with a 70% ethanol wipe to clean the injection site and further enhance vein visibility.[15]

-

-

Injection:

-

Identify one of the lateral tail veins.

-

Insert the needle (bevel up) into the vein at a shallow angle.[16]

-

Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-insert at a more proximal location.[17]

-

After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.[15]

-

-

Post-Procedure Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Chronic Administration of this compound via Intraperitoneal Osmotic Pump Implantation in Mice

Objective: To provide continuous, long-term delivery of this compound for studies requiring sustained therapeutic levels.[6]

Materials:

-

This compound peptide

-

Sterile, pyrogen-free saline

-

Alzet® osmotic pumps (or equivalent)

-

Surgical instruments (scalpel, forceps, wound clips or sutures)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

70% ethanol and povidone-iodine for surgical site preparation

-

Sterile gauze

Procedure:

-

Pump Preparation:

-

Following the manufacturer's instructions, fill the osmotic pump with the this compound solution prepared in sterile saline to deliver the desired daily dose (e.g., 1 mg/kg/day).[18]

-

Prime the pump by incubating it in sterile saline at 37°C for the recommended duration (typically 4-6 hours) before implantation.[18]

-

-

Surgical Procedure:

-

Anesthetize the mouse using an appropriate anesthetic protocol.

-

Shave the fur from the abdominal area and sterilize the skin with 70% ethanol and povidone-iodine.

-

Make a small midline incision in the skin of the lower abdomen.

-

Carefully make a second incision through the peritoneal wall.

-

Insert the primed osmotic pump into the peritoneal cavity.[19]

-

Suture the peritoneal wall and then close the skin incision with wound clips or sutures.[20]

-

-

Post-Operative Care:

-

Monitor the mouse until it recovers from anesthesia.

-

Provide appropriate post-operative analgesia as per institutional guidelines.

-

Monitor the animal daily for the first few days for any signs of infection or distress.

-

Protocol 3: Induction of Liver Fibrosis with Thioacetamide (TAA) in Mice

Objective: To create a mouse model of liver fibrosis for evaluating the therapeutic efficacy of this compound.[6]

Materials:

-

Thioacetamide (TAA)

-

Sterile saline or drinking water

-

Syringes and needles for intraperitoneal injection (if applicable)

Procedure (Intraperitoneal Injection Method):

-

Preparation of TAA Solution: Dissolve TAA in sterile saline. A common protocol involves an initial dose of 100 mg/kg body weight, with a 10% weekly increase up to a maximum of approximately 200 mg/kg.[6][21]

-

Induction: Administer the TAA solution via intraperitoneal injection three times a week for a period of eight weeks to induce significant liver fibrosis.[22][23]

-

Confirmation of Fibrosis (Optional): At the end of the induction period, a subset of animals can be euthanized to confirm the extent of liver fibrosis through histological analysis (e.g., Masson's trichrome staining) or by measuring markers of hepatic stellate cell activation (e.g., α-SMA).[24]

Procedure (Drinking Water Method):

-

Preparation of TAA Solution: Dissolve TAA in the drinking water at a concentration of 300 mg/L.[22][25]

-

Induction: Provide the TAA-containing water to the mice as their sole source of drinking water for 2-4 months.[25]

Protocol 4: Induction of Seizures with Pilocarpine in Mice

Objective: To induce seizures in mice to study the anticonvulsant effects of this compound.[10][11]

Materials:

-

Pilocarpine hydrochloride

-

Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)

-

Sterile saline

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Preparation of Solutions:

-

Induction:

-

Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to the mouse.

-

Thirty minutes later, administer pilocarpine hydrochloride (100 mg/kg, i.p.).[4]

-

Observe the mouse for seizure activity, which is typically scored based on the Racine scale.[10]

-

If seizures do not occur, additional doses of pilocarpine may be administered.[10]

-

-

This compound Administration: this compound can be administered prior to or after the induction of seizures, depending on the experimental design (prophylactic vs. therapeutic).

Mandatory Visualization

References

- 1. Inhibition of Connexin43 hemichannels with Gap19 protects cerebral ischemia/reperfusion injury via the JAK2/STAT3 pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gap-26.com [gap-26.com]

- 4. Pilocarpine seizure induction. [bio-protocol.org]

- 5. Frontiers | The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes [frontiersin.org]

- 6. This compound and Carbenoxolone Alleviate Liver Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of astroglial connexin43 hemichannels with this compound exerts anticonvulsant effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Connexin43 Hemichannel Targeting With this compound Alleviates Radiation-Induced Endothelial Cell Damage [frontiersin.org]

- 14. research.vt.edu [research.vt.edu]

- 15. mmpc.org [mmpc.org]

- 16. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 17. depts.ttu.edu [depts.ttu.edu]

- 18. alzet.com [alzet.com]

- 19. alzet.com [alzet.com]

- 20. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]

- 21. researchgate.net [researchgate.net]

- 22. Standard operating procedures in experimental liver research: thioacetamide model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. scholars.mssm.edu [scholars.mssm.edu]

Application Notes and Protocols: TAT-Gap19 in Epilepsy Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TAT-Gap19, a specific connexin43 (Cx43) hemichannel blocker, in preclinical epilepsy research. The information presented here is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting astroglial Cx43 hemichannels in various epilepsy models.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While numerous anti-seizure drugs are available, a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic strategies.[1] Emerging evidence points to the crucial role of glial cells, particularly astrocytes, in the pathophysiology of epilepsy.

Astrocytes extensively express connexin43 (Cx43), a protein that forms both gap junctions and hemichannels. While gap junctions facilitate intercellular communication, hemichannels provide a direct conduit between the astrocyte cytoplasm and the extracellular space.[1][2] Under pathological conditions, such as those present during epileptic activity, Cx43 hemichannels can open excessively, leading to the release of gliotransmitters like D-serine. This release can exacerbate neuronal hyperexcitability and contribute to seizure generation and propagation.[2][3][4]

This compound is a cell-permeable peptide that selectively inhibits Cx43 hemichannels without affecting gap junctional communication.[1] This specificity makes it an invaluable tool for dissecting the role of Cx43 hemichannels in epilepsy and exploring their potential as a therapeutic target.

Mechanism of Action of this compound in Epilepsy

This compound exerts its anticonvulsant effects by specifically blocking the opening of Cx43 hemichannels on astrocytes. This action prevents the excessive release of the gliotransmitter D-serine into the extracellular space. D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and its reduction in the synaptic cleft helps to dampen neuronal hyperexcitability, thereby suppressing seizure activity.[2][3][4] The anticonvulsant effect of this compound can be reversed by the exogenous application of D-serine, confirming this mechanism of action.[2][3]

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative effects of this compound in various preclinical models of epilepsy.

Table 1: Effect of this compound on Seizure Parameters

| Model | Species | This compound Dose | Administration Route | Effect on Seizure Duration | Reference |

| Pilocarpine-induced seizures | Rat | 12.5 µM | Intracerebroventricular | Significant reduction | [1] |

| Pilocarpine-induced seizures | Mouse | 25 µM | Intracerebroventricular | Significant reduction | [1] |

| Acute 6 Hz seizure model | Mouse | 25 mg/kg | Intraperitoneal (i.p.) | Significant reduction | [1] |

| Chronic 6 Hz corneal kindling | Mouse | 25 mg/kg & 50 mg/kg | Intraperitoneal (i.p.) | Significant reduction in seizure severity | [1] |

Table 2: Effect of this compound on D-serine Levels

| Model | Species | This compound Dose | Administration Route | Effect on D-serine Levels | Reference |

| Pilocarpine-induced seizures | Rat | 25 µM | Intracerebroventricular | Prevents increase in extracellular D-serine | [2][3] |

Experimental Protocols

Detailed methodologies for key experiments investigating the application of this compound in epilepsy research are provided below.

In Vitro: Dye Uptake Assay in Hippocampal Slices

This protocol is used to assess the opening of Cx43 hemichannels in astrocytes and the inhibitory effect of this compound.

Materials:

-

Artificial cerebrospinal fluid (aCSF)

-

This compound peptide

-

Pilocarpine hydrochloride

-

Ethidium bromide (EtBr)

-

Hippocampal slices from rodents

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Pre-incubation: Pre-incubate the slices with this compound (e.g., 25 µM) or a vehicle control for 30 minutes.[5]

-

Induction of Hemichannel Opening: Induce the opening of Cx43 hemichannels by treating the slices with pilocarpine (e.g., 10 µM) for a specified duration.

-

Dye Application: Add ethidium bromide (EtBr), a fluorescent molecule that enters cells through open hemichannels, to the incubation medium at a final concentration of 5 µM for 10-15 minutes.[5]

-

Washing: Wash the slices thoroughly with aCSF to remove any extracellular EtBr.

-

Imaging and Analysis: Image the slices using a fluorescence microscope. Quantify the fluorescence intensity within astrocytes to determine the extent of EtBr uptake. A reduction in fluorescence in the this compound treated group compared to the control indicates inhibition of hemichannel opening.[5]

In Vivo: Pilocarpine-Induced Seizure Model

This model is used to induce status epilepticus and evaluate the anticonvulsant effects of this compound.

Materials:

-

Rodents (rats or mice)

-

This compound peptide

-

Scopolamine methyl nitrate

-

Pilocarpine hydrochloride

-

EEG recording equipment (optional)

Procedure:

-

This compound Administration: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal injection, intracerebroventricular infusion). Doses will vary depending on the administration route and animal model.[1]

-

Scopolamine Pre-treatment: Approximately 30 minutes after this compound administration, inject the animals with scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) to mitigate the peripheral cholinergic effects of pilocarpine.[6][7]

-

Seizure Induction: After another 30 minutes, induce seizures by administering pilocarpine hydrochloride (e.g., 30-380 mg/kg, i.p., dose depends on rodent strain and desired seizure severity).[6][7][8][9]

-

Behavioral Observation: Continuously observe the animals and score the severity of seizures using a standardized scale (e.g., the Racine scale).[6][8]

-

EEG Monitoring (Optional): For more detailed analysis, record electroencephalogram (EEG) activity to monitor epileptiform discharges.[10]

-

Data Analysis: Analyze the latency to the first seizure, the total duration of seizures, and the maximum seizure severity. Compare the results between the this compound and control groups to assess the anticonvulsant efficacy.

In Vivo: 6 Hz Psychomotor Seizure Model

This model is used to evaluate the efficacy of this compound against therapy-resistant partial seizures.

Materials:

-

Mice

-

This compound peptide

-

Saline (vehicle)

-

Topical corneal anesthetic (e.g., 0.5% tetracaine)

-

A constant-current electrical stimulator with corneal electrodes

Procedure:

-

This compound Administration: Administer this compound (e.g., 25 mg/kg) or vehicle intraperitoneally (i.p.).[1]

-

Waiting Period: Allow for a sufficient waiting period for the peptide to be absorbed and distributed (typically 30-60 minutes).

-

Corneal Anesthesia: Apply a drop of topical anesthetic to the corneas of the mice to prevent pain and ensure good electrical contact.[11]

-

Electrical Stimulation: Deliver a 6 Hz electrical stimulus (e.g., 32 or 44 mA for 3 seconds) through the corneal electrodes.[11][12]

-

Behavioral Observation: Immediately after the stimulation, observe the animal for characteristic seizure behaviors, which include a stun position, forelimb clonus, and twitching of the vibrissae.[11]

-

Protection Assessment: An animal is considered "protected" if it does not display these seizure behaviors.

-

Data Analysis: Determine the percentage of animals protected at different doses of this compound to calculate the median effective dose (ED50).

In Vivo: Chronic Corneal Kindling Model

This model is used to study the effects of this compound on the development of epilepsy (epileptogenesis) and on established chronic seizures.

Materials:

-

Mice or rats

-

This compound peptide

-

Saline (vehicle)

-

Topical corneal anesthetic

-

A constant-current electrical stimulator with corneal electrodes

Procedure:

-

Kindling Induction: Repeatedly stimulate the corneas of the animals with a sub-convulsive electrical stimulus (e.g., 6 Hz) once or twice daily.[13]

-

Seizure Scoring: After each stimulation, score the behavioral seizure severity using a standardized scale (e.g., Racine scale).[13]

-

Fully Kindled State: Continue the stimulations until the animals consistently exhibit a generalized convulsive seizure (fully kindled state).[13]

-

This compound Treatment:

-

To study effects on epileptogenesis: Administer this compound or vehicle daily before each kindling stimulation.

-

To study effects on chronic seizures: Administer this compound or vehicle to fully kindled animals before a test stimulation.

-

-

Data Analysis: Compare the rate of kindling development (number of stimulations to reach a fully kindled state) or the seizure severity in fully kindled animals between the this compound and control groups.

Conclusion

This compound serves as a powerful and specific tool for investigating the role of astroglial connexin43 hemichannels in the pathophysiology of epilepsy. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of targeting this pathway for the development of novel anti-seizure therapies. The ability of this compound to selectively block Cx43 hemichannels offers a unique opportunity to unravel the complex interplay between astrocytes and neurons in the epileptic brain.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchportal.vub.be [researchportal.vub.be]

- 3. Inhibition of astroglial connexin43 hemichannels with this compound exerts anticonvulsant effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Neural Activities in Multiple Rat Brain Regions in Lithium-Pilocarpine-Induced Status Epilepticus Model [frontiersin.org]

- 8. Pilocarpine-Induced Status Epilepticus in Rats Involves Ischemic and Excitotoxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pilocarpine-Induced Status Epilepticus in Rats Involves Ischemic and Excitotoxic Mechanisms | PLOS One [journals.plos.org]

- 10. Protocol for recording epileptiform discharges of EEG and behavioral seizures in freely moving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Corneal kindled C57BL/6 mice exhibit saturated dentate gyrus long-term potentiation and associated memory deficits in the absence of overt neuron loss - PMC [pmc.ncbi.nlm.nih.gov]

TAT-Gap19: A Connexin43 Hemichannel Inhibitor for Liver Fibrosis Research

Application Notes and Protocols for Researchers

Introduction:

Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and liver failure. A key pathological feature is the activation of hepatic stellate cells (HSCs), which produce excessive extracellular matrix proteins, leading to scar tissue formation. Connexin43 (Cx43), a protein that forms gap junctions and hemichannels, is upregulated in activated HSCs and implicated in the progression of liver disease.[1][2][3][4][5] TAT-Gap19 is a specific inhibitor of Cx43 hemichannels, offering a targeted approach to investigate the role of this pathway in liver fibrosis and as a potential therapeutic agent.[6][7] These application notes provide a summary of the use of this compound in a preclinical model of liver fibrosis, including experimental protocols and key findings.

Mechanism of Action

This compound is a peptide that specifically blocks Cx43 hemichannels without affecting gap junctional communication.[7] In the context of liver fibrosis, the inhibition of Cx43 hemichannels by this compound is thought to interfere with the signaling pathways that promote HSC activation and the fibrotic response.[8] The proposed mechanism involves the modulation of oxidative stress and inflammatory responses.[2][6][8]

Signaling Pathway of this compound in Liver Fibrosis

Caption: Proposed mechanism of this compound in reducing liver fibrosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a mouse model of thioacetamide (TAA)-induced liver fibrosis.[6][8]

Table 1: Effects of this compound on Liver Fibrosis Markers

| Treatment Group | Collagen Deposition (% area) | α-SMA-Positive Cells (% area) |

| TAA + Saline | 2.5 ± 0.3 | 3.2 ± 0.4 |

| TAA + this compound | 1.5 ± 0.2* | 1.8 ± 0.3** |

*p ≤ 0.05, **p ≤ 0.01 compared to TAA + Saline group. Data are presented as mean ± SEM.[8]

Table 2: Effects of this compound on Oxidative Stress Markers

| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein) | Glutathione Peroxidase (GPx) Activity (nmol/min/mg protein) |

| TAA + Saline | 10.2 ± 0.8 | 45.3 ± 3.1 |

| TAA + this compound | 15.8 ± 1.1*** | 46.1 ± 2.9 |

***p ≤ 0.0001 compared to TAA + Saline group. Data are presented as mean ± SEM.[8]

Experimental Protocols

This section details the methodology for inducing liver fibrosis in mice and the subsequent treatment with this compound.

Thioacetamide (TAA)-Induced Liver Fibrosis Model

This protocol describes the induction of liver fibrosis in mice using repeated intraperitoneal injections of TAA.

Materials:

-

Thioacetamide (TAA)

-

Sterile saline (0.9% NaCl)

-

Male Balb/c mice (8-10 weeks old)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Prepare a stock solution of TAA in sterile saline.

-